

# chemical structure and IUPAC name of 2,4-Difluoropyrimidine

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## Compound of Interest

Compound Name: 2,4-Difluoropyrimidine

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## An In-depth Technical Guide to 2,4-Difluoropyrimidine

For researchers, scientists, and professionals in drug development, **2,4-Difluoropyrimidine** stands as a critical building block in the synthesis of a wide array of biologically active molecules. Its unique electronic properties, conferred by the two fluorine atoms on the pyrimidine ring, make it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

## Chemical Structure and IUPAC Name

**2,4-Difluoropyrimidine** is a heterocyclic aromatic compound. The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3. In this derivative, fluorine atoms are substituted at the 2nd and 4th positions.

- IUPAC Name: **2,4-difluoropyrimidine**[\[1\]](#)
- Chemical Formula:  $C_4H_2F_2N_2$ [\[2\]](#)[\[3\]](#)
- CAS Number: 2802-61-1[\[2\]](#)[\[3\]](#)

The presence of the highly electronegative fluorine atoms significantly influences the reactivity of the pyrimidine ring, particularly for nucleophilic aromatic substitution reactions.

## Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **2,4-Difluoropyrimidine** is presented below. This data is essential for its handling, storage, and use in experimental setups.

Property	Value	Source
Molecular Weight	116.07 g/mol	[1]
Appearance	Not specified, likely a liquid	
Density	1.359 g/mL at 25 °C	[4]
Boiling Point	118-120 °C	[4]
Flash Point	41.1 °C (closed cup)	[4]
Refractive Index	n <sub>20/D</sub> 1.432	[4]
Water Solubility (log <sub>10</sub> WS)	-1.67 (mol/L)	[5]
Octanol/Water Partition Coefficient (logP)	0.755	[5]
Ionization Energy	10.65 eV	[5]

Spectroscopic data, such as Mass Spectrometry, is available for **2,4-Difluoropyrimidine** through resources like the NIST Chemistry WebBook.[2][3]

## Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols for **2,4-Difluoropyrimidine** are proprietary, a common laboratory-scale approach involves the halogen exchange of a corresponding dichloropyrimidine. A generalized experimental protocol is outlined below, based on established chemical principles for the synthesis of fluorinated heterocycles.

### Protocol: Synthesis of **2,4-Difluoropyrimidine** via Halogen Exchange

This protocol describes a two-step process starting from uracil. The first step is a chlorination reaction, followed by a fluorination reaction.

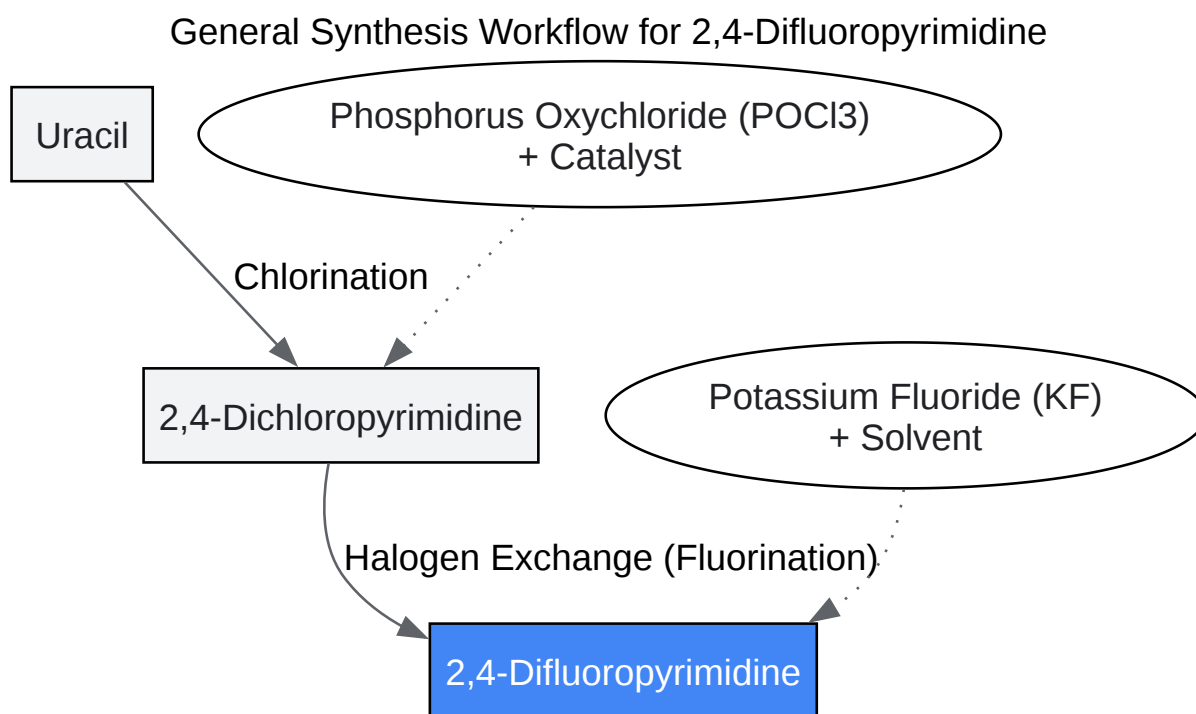
### Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place uracil.
- **Reagent Addition:** Add an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) to the flask. N,N-dimethylaniline can be used as a catalyst or acid acceptor.[6]
- **Reaction Conditions:** Heat the mixture to reflux (approximately 110-115 °C) for several hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess  $\text{POCl}_3$ .
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,4-dichloropyrimidine can be purified by distillation or recrystallization.

### Step 2: Fluorination of 2,4-Dichloropyrimidine

- **Reaction Setup:** In a suitable pressure vessel or a flask equipped for high-temperature reactions, dissolve the synthesized 2,4-dichloropyrimidine in an anhydrous aprotic solvent like sulfolane or dimethyl sulfoxide (DMSO).
- **Fluorinating Agent:** Add a fluorinating agent, such as spray-dried potassium fluoride (KF). The use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can enhance the reaction rate.
- **Reaction Conditions:** Heat the mixture to a high temperature (typically in the range of 150-250 °C) for several hours. The reaction must be carried out under anhydrous conditions to prevent the formation of hydroxy-pyrimidines.

- **Work-up and Purification:** After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The resulting **2,4-Difluoropyrimidine** is then purified by fractional distillation under reduced pressure.



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Synthesis of **2,4-Difluoropyrimidine**.

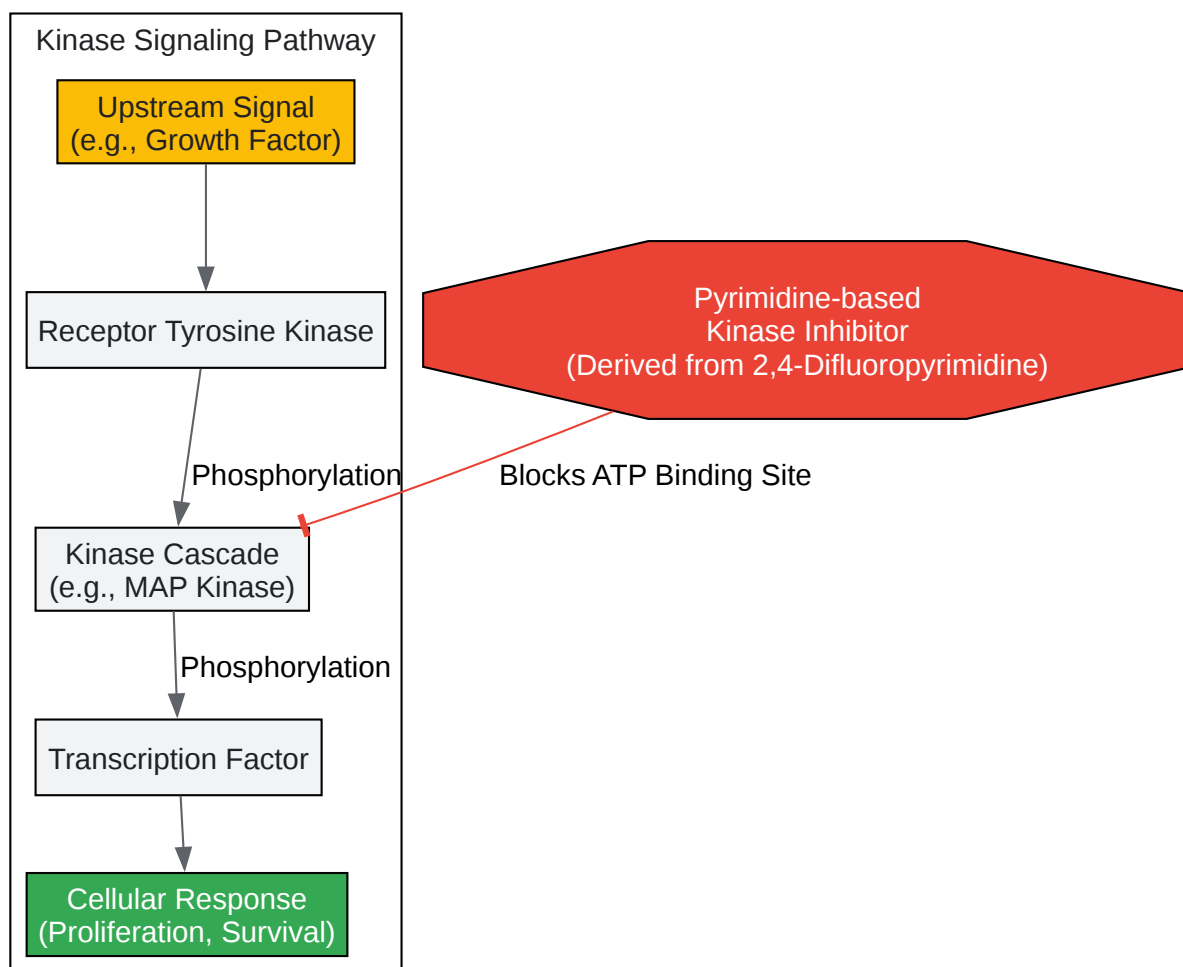
## Applications in Drug Development

**2,4-Difluoropyrimidine** is a versatile intermediate in the synthesis of pharmaceuticals. The fluorine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the C2 and C4 positions. This reactivity is crucial for building complex molecules with desired pharmacological activities.

One of the primary applications is in the development of kinase inhibitors. The pyrimidine scaffold is a well-known "hinge-binder" that can interact with the ATP-binding site of many kinases. By modifying the substituents at the C2 and C4 positions, chemists can achieve high potency and selectivity for specific kinase targets.

For example, **2,4-Difluoropyrimidine** can be used as a starting material to synthesize inhibitors of mutant isocitrate dehydrogenase (IDH1), which are targets in cancer therapy. It is also a precursor for chemokine receptor type 4 antagonists.

#### Conceptual Role in Kinase Inhibition



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Inhibition of a generic signaling pathway.

## Safety and Handling

**2,4-Difluoropyrimidine** is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1][4]

- Hazard Statements: H226, H302, H315, H318, H335[4]
- Precautionary Statements: P210, P280, P301+P312, P305+P351+P338

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of **2,4-Difluoropyrimidine** for its effective and safe use in a research and development setting. Its versatile reactivity ensures its continued importance as a key building block in the discovery of new therapeutic agents.

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